molecular formula C11H16Cl2N2 B6168300 3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride CAS No. 1177924-37-6

3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride

Cat. No. B6168300
CAS RN: 1177924-37-6
M. Wt: 247.16 g/mol
InChI Key: SYTHCUSTCXFJLE-UHFFFAOYSA-N
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Description

Isoindoline is a heterocyclic organic compound incorporated in various pharmaceuticals and organic materials . It’s a structural isomer of indoline, consisting of a six-membered ring fused to a five-membered nitrogen-containing ring . The compound you mentioned seems to be a derivative of isoindoline, with a propan-1-amine group attached .


Molecular Structure Analysis

The molecular structure of isoindoline derivatives generally consists of a benzene ring fused to a pyrrolidine ring . The exact structure of “3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride” would require more specific information or computational analysis.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Isoindoline itself is a crystalline solid . The properties of “this compound” would depend on its exact structure.

Scientific Research Applications

Synthesis and Structural Properties

  • The synthesis and structural analysis of novel substituted compounds, including those similar to the query compound, have been explored in various studies. For instance, the reaction of chloral with substituted anilines leading to various compounds demonstrates the diverse synthetic routes and potential modifications of similar compounds (Issac & Tierney, 1996) Issac & Tierney, 1996.

Biomedical Applications

  • Bio-inspired adhesive materials, such as chitosan-catechol conjugates, have been developed for various biomedical applications. These materials show promise in wound healing, tissue sealants, and hemostatic materials, inspired by natural adhesion processes such as those found in mussels. The incorporation of catecholamine structures, similar to those in the query compound, can significantly enhance the solubility and adhesive properties of these polymers (Ryu, Hong, & Lee, 2015) Ryu, Hong, & Lee, 2015.

Chemical Potential and Synthetic Applications

  • The potentiality and synthesis of O- and N-heterocycles, including isoindolines, have been reviewed with a focus on their biological and chemical potential. These compounds are found in many biologically active molecules and are significant in the synthesis of antimycotics, antibiotics, antioxidants, pigments, and fluorophores. The cyclocarbonylative Sonogashira coupling is highlighted as a valuable route for constructing such heterocycles (Albano & Aronica, 2017) Albano & Aronica, 2017.

Environmental and Analytical Chemistry

  • Advanced oxidation processes have been reviewed for the degradation of nitrogen-containing hazardous compounds, including amines and dyes. This reflects the potential for using similar compounds in environmental remediation or as subjects of degradation studies to understand their environmental impact (Bhat & Gogate, 2021) Bhat & Gogate, 2021.

Mechanism of Action

Future Directions

Isoindoline derivatives are an active area of research due to their presence in various bioactive compounds . Future research may explore new synthetic routes, applications, and structure-activity relationships of these compounds.

Biochemical Analysis

Biochemical Properties

3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in scavenging reactive oxygen species, thereby protecting cells from oxidative damage. Additionally, this compound has been found to bind with certain receptor proteins, influencing signal transduction pathways .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been observed to modulate cell signaling pathways, particularly those involved in apoptosis and cell survival. For instance, it can activate the PI3K/Akt pathway, promoting cell survival and proliferation . Moreover, this compound influences gene expression by upregulating antioxidant response elements, which enhances the cell’s ability to combat oxidative stress . Its impact on cellular metabolism includes the regulation of glucose uptake and mitochondrial function, thereby supporting cellular energy homeostasis .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as transcription factors and enzymes, altering their activity. For example, this compound can inhibit the activity of pro-apoptotic enzymes, thereby preventing cell death . Additionally, it can activate antioxidant enzymes by binding to their regulatory sites, enhancing their activity and promoting cellular defense mechanisms . Changes in gene expression induced by this compound are mediated through its interaction with transcription factors that regulate antioxidant and anti-inflammatory genes .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, this compound has shown stability under various conditions, maintaining its biochemical activity for extended periods . It is subject to degradation under extreme pH conditions, which can affect its efficacy . Long-term studies have indicated that continuous exposure to this compound can lead to sustained activation of antioxidant pathways, providing prolonged protection against oxidative stress .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with dosage. At low doses, it has been found to exert protective effects against oxidative damage and improve overall cellular function . At higher doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where doses above a certain level lead to adverse outcomes, highlighting the importance of dosage optimization in therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a role in its biotransformation . This compound can also influence metabolic flux by modulating the activity of key metabolic enzymes, thereby affecting the levels of various metabolites . Its involvement in the antioxidant pathway is particularly notable, as it enhances the production of glutathione, a critical antioxidant .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are facilitated by specific transporters and binding proteins . This compound is rapidly taken up by cells and distributed to various cellular compartments, including the cytoplasm and mitochondria . Its accumulation in these compartments is essential for its biochemical activity, as it allows for effective interaction with target biomolecules .

Subcellular Localization

Subcellular localization studies have shown that this compound is predominantly localized in the mitochondria and the nucleus . This localization is facilitated by specific targeting signals that direct the compound to these organelles . Within the mitochondria, it enhances mitochondrial function and protects against oxidative damage . In the nucleus, it interacts with transcription factors to regulate gene expression, further supporting its role in cellular defense mechanisms.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride involves the reaction of 2,3-dihydro-1H-isoindole with propylamine followed by the addition of hydrochloric acid to form the dihydrochloride salt.", "Starting Materials": [ "2,3-dihydro-1H-isoindole", "propylamine", "hydrochloric acid" ], "Reaction": [ "Step 1: 2,3-dihydro-1H-isoindole is reacted with propylamine in the presence of a suitable solvent and a catalyst to form 3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine.", "Step 2: The resulting amine is then treated with hydrochloric acid to form the dihydrochloride salt of the final compound, 3-(2,3-dihydro-1H-isoindol-2-yl)propan-1-amine dihydrochloride." ] }

CAS RN

1177924-37-6

Molecular Formula

C11H16Cl2N2

Molecular Weight

247.16 g/mol

IUPAC Name

3-isoindol-2-ylpropan-1-amine;dihydrochloride

InChI

InChI=1S/C11H14N2.2ClH/c12-6-3-7-13-8-10-4-1-2-5-11(10)9-13;;/h1-2,4-5,8-9H,3,6-7,12H2;2*1H

InChI Key

SYTHCUSTCXFJLE-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=CN(C=C2C=C1)CCCN.Cl.Cl

Purity

95

Origin of Product

United States

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